molecular formula C21H20N2O4S2 B2417056 N-(5-acetyl-4-phenylthiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide CAS No. 941931-52-8

N-(5-acetyl-4-phenylthiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Cat. No. B2417056
CAS RN: 941931-52-8
M. Wt: 428.52
InChI Key: MMJIVJLDMSHCSB-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-phenylthiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide, also known as APET, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. APET is a thiazole-based compound that has shown promising results in scientific research, particularly in the field of medicinal chemistry.

Scientific Research Applications

Anticancer Activity

  • Synthesis and Anticancer Properties : Derivatives of the compound have been synthesized and evaluated for their anticancer activity. One study focused on the synthesis of new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, assessing their antitumor activities against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cell lines. A specific derivative exhibited high selectivity and induced apoptosis, though not as effectively as the standard cisplatin (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019). Another study synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with various heterocyclic ring systems, showing considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Activity

  • Antibacterial and Antifungal Properties : Research on novel thiazole derivatives has revealed significant antibacterial and antifungal activities. For instance, a study synthesized new thiazoles by incorporating pyrazole moieties, showing high antimicrobial efficacy against various bacterial and fungal strains (Saravanan, Alagarsamy, Pavitra, Kumar, Savithri, Naresh, & Avinash, 2010). Another study reported the synthesis of novel sulphonamide derivatives, which displayed promising antimicrobial activity (Fahim & Ismael, 2019).

Enzyme Inhibitory Activities

  • Inhibition of Enzymes : Compounds derived from N-(5-acetyl-4-phenylthiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide have been evaluated for their enzyme inhibitory activities. For example, a study reported the synthesis of compounds with inhibitory potential against bovine carbonic anhydrase and acetylcholinesterase/butyrylcholinesterase enzymes, revealing significant inhibitory effects (Virk, Rehman, Abbasi, Siddiqui, Rashid, Iqbal, Saleem, Ashraf, Shahid, & Shah, 2018).

Antioxidant Activity

Molecular Docking Studies

properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S2/c1-3-29(26,27)17-11-9-15(10-12-17)13-18(25)22-21-23-19(20(28-21)14(2)24)16-7-5-4-6-8-16/h4-12H,3,13H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJIVJLDMSHCSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=C(S2)C(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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